molecular formula C12H17N3O2 B3224730 tert-butyl 3-(pyriMidin-4-yl)azetidine-1-carboxylate CAS No. 1236861-78-1

tert-butyl 3-(pyriMidin-4-yl)azetidine-1-carboxylate

Cat. No.: B3224730
CAS No.: 1236861-78-1
M. Wt: 235.28 g/mol
InChI Key: SVFRHHOBMHDKMW-UHFFFAOYSA-N
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Description

tert-Butyl 3-(pyriMidin-4-yl)azetidine-1-carboxylate: is a chemical compound with the molecular formula C12H17N3O2 and a molecular weight of 235.28 g/mol . It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3. The tert-butyl group is attached to the nitrogen atom of the azetidine ring, providing steric hindrance and stability to the molecule.

Preparation Methods

The synthesis of tert-butyl 3-(pyriMidin-4-yl)azetidine-1-carboxylate involves several steps. One common synthetic route includes the following steps:

Industrial production methods for this compound may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

tert-Butyl 3-(pyriMidin-4-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl 3-(pyriMidin-4-yl)azetidine-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 3-(pyriMidin-4-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

tert-Butyl 3-(pyriMidin-4-yl)azetidine-1-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which combines the azetidine and pyrimidine rings with a tert-butyl group, providing a versatile scaffold for various chemical and biological applications.

Biological Activity

tert-butyl 3-(pyrimidin-4-yl)azetidine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tert-butyl group, an azetidine ring, and a pyrimidine moiety. Its molecular formula is C₁₃H₁₈N₂O₂, and it has a molecular weight of 238.29 g/mol. The structural arrangement allows for various interactions with biological targets, influencing its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets are still under investigation but are believed to include:

  • Enzymatic inhibition : The compound may inhibit enzymes linked to cancer cell growth.
  • Receptor modulation : It could interact with receptors that play roles in various signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against several bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 µg/mL
Escherichia coli1.0 µg/mL
Pseudomonas aeruginosa2.0 µg/mL

These results suggest that the compound could serve as a lead in the development of new antimicrobial agents .

Anticancer Activity

In vitro studies have shown that this compound possesses notable anticancer properties. It demonstrated an IC₅₀ value of 0.126 µM against the MDA-MB-231 triple-negative breast cancer (TNBC) cell line, indicating potent growth inhibition compared to standard treatments like 5-Fluorouracil (5-FU) . The selectivity index suggests a favorable therapeutic window, as it exhibited significantly lower toxicity towards non-cancerous cells.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the efficacy of this compound against multidrug-resistant strains of Mycobacterium tuberculosis. The compound showed lower MIC values than isoniazid, a standard treatment for tuberculosis, highlighting its potential as an alternative therapeutic agent .

Case Study 2: Cancer Cell Proliferation

In another study focusing on cancer treatment, the compound was tested on various cancer cell lines, including breast and colon cancers. It was found to induce apoptosis and inhibit cell cycle progression at the G2/M phase, further supporting its role as a potential anticancer agent .

Properties

IUPAC Name

tert-butyl 3-pyrimidin-4-ylazetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-12(2,3)17-11(16)15-6-9(7-15)10-4-5-13-8-14-10/h4-5,8-9H,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVFRHHOBMHDKMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2=NC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601193345
Record name 1,1-Dimethylethyl 3-(4-pyrimidinyl)-1-azetidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601193345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1236861-78-1
Record name 1,1-Dimethylethyl 3-(4-pyrimidinyl)-1-azetidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1236861-78-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 3-(4-pyrimidinyl)-1-azetidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601193345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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